molecular formula C18H25N7 B2548282 2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine CAS No. 2415542-26-4

2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine

Cat. No.: B2548282
CAS No.: 2415542-26-4
M. Wt: 339.447
InChI Key: HQRDVBIFGMTEHS-UHFFFAOYSA-N
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Description

2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the piperazine moiety and the cyclobutyl group. Common reagents used in these reactions include pyrimidine derivatives, piperazine, and cyclobutyl bromide. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like DMF or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to a receptor and modulate its activity, thereby influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its cyclobutyl group, in particular, may contribute to its unique binding affinity and selectivity for certain molecular targets.

Properties

IUPAC Name

2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7/c1-23(2)16-6-7-19-18(22-16)25-10-8-24(9-11-25)17-12-15(20-13-21-17)14-4-3-5-14/h6-7,12-14H,3-5,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRDVBIFGMTEHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC(=C3)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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